4-Fluoro-1-methyl-1H-indazol-3-amine
Beschreibung
Significance of the Indazole Nucleus as a Privileged Heterocyclic Framework in Drug Discovery
The indazole scaffold is widely recognized as a "privileged" heterocyclic framework in drug discovery. nih.govresearchgate.net This designation is attributed to its ability to bind to multiple, diverse biological targets with high affinity, serving as a versatile template for the design of potent and selective ligands. nih.gov The physicochemical properties of the indazole ring system, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for effective binding to the active sites of various macromolecules. nih.gov
This structural versatility has led to the incorporation of the indazole motif into a wide array of therapeutic agents with a broad spectrum of biological activities. nih.govnih.gov These include anti-inflammatory, antimicrobial (antibacterial and antifungal), anti-HIV, antiarrhythmic, and notably, antitumor agents. nih.govnih.govnih.gov In fact, at least 43 therapeutic agents based on the indazole scaffold have entered clinical use or are in clinical trials. nih.govnih.gov The successful application of indazole-containing drugs, such as the antiemetic Granisetron, the anti-inflammatory Benzydamine, and several tyrosine kinase inhibitors like Pazopanib and Axitinib for cancer treatment, underscores the profound importance of this scaffold in modern pharmacology. pnrjournal.comnih.govnih.gov
Overview of the 1H-Indazole Tautomeric Form and its Predominance in Biological Contexts
Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.govnih.gov Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence the biological activity of a molecule, as different tautomers present distinct hydrogen-bonding patterns for receptor interactions. acs.org
In the case of indazole, the 1H-indazole tautomer is the predominant and more thermodynamically stable form compared to the 2H-indazole tautomer. nih.govnih.govresearchgate.netchemicalbook.com The greater stability of the 1H form is a consistent finding across different states and solvent conditions. chemicalbook.com This stability has been attributed to the benzenoid structure of the 1H tautomer, which possesses a higher degree of aromaticity compared to the quinoid-like structure of the 2H form. acs.org The energy difference between the two tautomers is estimated to be in the range of 3.6 to 5.3 kcal/mol in the gas phase, favoring the 1H-indazole. acs.orgchemicalbook.com Consequently, the 1H-indazole structure is the key pharmacophore frequently associated with the potent inhibitory activities of many indazole-based drugs. nih.gov
Contextualization of 4-Fluoro-1-methyl-1H-indazol-3-amine within the Broader Indazole Chemical Space
The compound This compound represents a specific, functionalized derivative within the vast chemical space of indazoles. Its structure is built upon the stable 1H-indazole core, which is N1-methylated, and further substituted with two key functional groups: an amine group at the C3-position and a fluorine atom at the C4-position. sigmaaldrich.com
Each of these modifications contributes to its specific chemical character and potential utility in medicinal chemistry:
The 1H-indazole-3-amine substructure is a particularly effective fragment for binding to the hinge region of protein kinases, which are crucial targets in oncology. nih.gov This moiety is a critical component in several kinase inhibitors, highlighting its importance in generating potent anti-cancer activity. nih.gov
The N1-methylation fixes the tautomeric form to the predominant 1H-indazole, preventing tautomerization and providing a specific vector for interaction with biological targets.
Therefore, this compound is a purposefully designed molecule that combines the privileged 1H-indazole scaffold with functional groups known to impart valuable pharmacological properties, positioning it as a relevant building block in the exploration of new kinase inhibitors and other potential therapeutic agents. nih.govossila.com
Based on a comprehensive search of available scientific literature, there is currently no specific research data corresponding to the biological and pharmacological activities of the chemical compound "this compound" as detailed in the requested outline.
The provided structure requires specific findings on:
Cytotoxic efficacy against K562, A549, PC-3, and Hep-G2 cancer cell lines.
Mechanisms of apoptosis induction, including the regulation of Bcl-2, Bax, and Caspase-3.
Impact on cell cycle progression, specifically G0/G1 phase arrest.
Inhibition of cancer cell migration and invasion.
Modulatory effects on MMP9 and TIMP2.
While general research exists on the antineoplastic properties of the broader indazole derivative class, the search did not yield any studies that have specifically investigated "this compound" for these particular activities. The strict requirement to focus solely on this compound and adhere to the detailed outline cannot be met due to the absence of the necessary scientific evidence. Therefore, it is not possible to generate the requested article at this time.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-fluoro-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOXHOSIONDOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570381 | |
| Record name | 4-Fluoro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162502-44-5 | |
| Record name | 4-Fluoro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-fluoro-1-methylindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar and Rational Structural Optimization of 4 Fluoro 1 Methyl 1h Indazol 3 Amine Derivatives
Positional and Substituent Effects on Biological Activity of Indazole Scaffolds
The biological activity of indazole-based compounds is highly sensitive to the nature and position of substituents on the bicyclic ring system. Research has consistently shown that modifications at various positions can dramatically alter the pharmacological profile of these molecules. For instance, in the context of developing inhibitors for enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MK2), the substitution pattern on the indazole ring is a key determinant of potency and selectivity.
The placement of different functional groups at positions 4, 5, 6, and 7 of the indazole ring can influence interactions with the target protein. For example, the introduction of groups capable of forming hydrogen bonds or participating in hydrophobic interactions can significantly enhance binding affinity. The choice of substituent is therefore a critical aspect of the rational design of indazole-based inhibitors.
Impact of Fluorine Substitution at the 4-Position on Molecular Interactions and Efficacy
Furthermore, the small size of the fluorine atom allows it to be well-tolerated in many binding pockets, acting as a bioisostere for a hydrogen atom while providing unique electronic properties. In some cases, the fluorine atom can also block metabolic pathways, leading to improved metabolic stability and a longer duration of action. The strategic placement of fluorine at the 4-position is a common strategy to enhance the potency and pharmacokinetic profile of indazole-based drug candidates.
Influence of N-Methylation at the 1-Position on Indazole Scaffold Activity
N-methylation at the 1-position of the indazole scaffold is another critical modification that significantly impacts the biological activity of these compounds. The presence of the methyl group at this position can serve several purposes. Firstly, it can orient the rest of the molecule in a specific conformation that is favorable for binding to the target. This is particularly important for establishing key interactions with the active site of an enzyme or receptor.
Contributions of the Amine Moiety at the 3-Position to Pharmacological Profiles
The amine group at the 3-position of the indazole ring is a key functional group that often plays a pivotal role in the pharmacological activity of these derivatives. This amine moiety can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the target protein's active site. These hydrogen bonds are often essential for anchoring the molecule in the correct orientation for potent inhibition.
Scaffold Hopping and Molecular Hybridization Strategies in Derivative Design
In the quest for novel and improved therapeutic agents, medicinal chemists often employ strategies such as scaffold hopping and molecular hybridization. Scaffold hopping involves replacing the central indazole core with a different, but functionally equivalent, heterocyclic system. This can lead to the discovery of new chemical series with improved properties, such as enhanced novelty, better patentability, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Molecular hybridization, on the other hand, involves combining structural features from different pharmacophores into a single molecule. In the context of 4-Fluoro-1-methyl-1H-indazol-3-amine derivatives, this could involve linking the indazole core to another biologically active moiety to create a hybrid compound with a dual mode of action or enhanced potency. These strategies allow for the exploration of a much broader chemical space in the search for new drug candidates.
Comparative Structure-Activity Analysis with Structurally Related Indazole Derivatives
To fully understand the SAR of this compound, it is instructive to compare its activity with that of structurally related indazole derivatives. For example, removing the fluorine atom from the 4-position or replacing the N-methyl group with a different substituent can lead to significant changes in biological activity.
Below is a table summarizing the key structural features and their impact on the biological activity of indazole derivatives, based on the discussions in the preceding sections.
| Structural Feature | Position | Impact on Biological Activity |
| Substituent | 4, 5, 6, 7 | Modulates binding affinity and selectivity through steric and electronic effects. |
| Fluorine | 4 | Alters electronic distribution, enhances binding interactions, and can improve metabolic stability. |
| Methyl | 1 (N-position) | Orients the molecule for optimal binding, fills hydrophobic pockets, and can improve membrane permeability. |
| Amine | 3 | Acts as a key hydrogen bond donor, anchoring the molecule in the active site. |
This comparative analysis is essential for the rational design of new and more effective indazole-based therapeutic agents.
Computational Approaches in the Design and Mechanistic Analysis of 4 Fluoro 1 Methyl 1h Indazol 3 Amine Analogues
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its protein target.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking studies on indazole derivatives have successfully predicted their binding modes and affinities with various biological targets, including protein kinases, which are often implicated in cancer. For instance, docking studies of indazole derivatives into the ATP binding site of protein kinases have revealed that the indazole core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein.
The binding affinity, often expressed as a docking score or binding energy, is a key output of these simulations. For a series of 3-carboxamide indazole derivatives targeting a renal cancer-related protein (PDB: 6FEW), docking analysis identified derivatives with the highest binding energies, suggesting they are the most potent binders. nih.gov Similarly, in studies of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer, molecular docking simulations showed that the most potent compounds exhibited good binding efficiency and stability within the active site. tandfonline.comnih.gov
The 4-fluoro and 1-methyl substitutions on the indazole ring of 4-Fluoro-1-methyl-1H-indazol-3-amine are expected to significantly influence its binding characteristics. The fluorine atom can engage in favorable electrostatic and halogen bonding interactions, while the methyl group can occupy hydrophobic pockets within the binding site, thereby enhancing binding affinity.
Table 1: Predicted Binding Affinities of Indazole Analogues with Various Protein Targets This table is illustrative and compiled from findings on various indazole derivatives.
| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interaction Type |
|---|---|---|---|
| 3-Carboxamide Indazole | Renal Cancer Protein (6FEW) | High | Hydrogen Bonding |
| Indazole Derivative | HIF-1α | High | Hydrophobic Interactions |
| B-Raf Inhibitor (Indazole-based) | B-Raf (wild-type & mutant) | Significant | Hydrogen Bonding, Hydrophobic |
| Pyrazole (B372694) Derivative (structurally similar) | Receptor Tyrosine Kinase | Good | van der Waals, Hydrogen Bonding |
Identification of Key Active Site Residues for Ligand Interaction
A significant outcome of molecular docking is the identification of key amino acid residues in the active site that are crucial for ligand binding. For indazole derivatives targeting protein kinases, interactions with hinge region residues are a common and critical feature. For example, in the design of B-Raf inhibitors, docking studies revealed that indazole derivatives form hydrogen bonds with key residues in the kinase hinge region, mimicking the binding mode of known inhibitors. bohrium.com
In the context of HIF-1α inhibition, molecular dynamics simulations following docking showed that potent indazole derivatives remain stable in the active site through interactions with specific residues. tandfonline.comnih.gov The 3-amino group of this compound is a key functional group that can act as a hydrogen bond donor, interacting with acceptor groups on the protein, such as the backbone carbonyls of hinge region amino acids. The fluorine at the 4-position can also form specific interactions, including halogen bonds, with appropriate residues in the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development and Validation of Two-Dimensional and Three-Dimensional QSAR Models
Both 2D and 3D-QSAR models have been successfully developed for various series of indazole derivatives to predict their biological activities, such as anticancer and anti-inflammatory effects. researchgate.netresearchgate.net
2D-QSAR models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D structure of the molecules. For a series of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model was generated using the Multiple Linear Regression (MLR) method, which showed a high correlation coefficient (r²) and good predictive power. researchgate.net
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of atoms. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For indazole derivatives acting as HIF-1α inhibitors, 3D-QSAR models provided a structural framework for designing new, more potent inhibitors by highlighting the importance of steric and electrostatic fields. tandfonline.com The validation of these models is crucial and is typically performed using internal (cross-validation) and external (test set) validation methods to ensure their robustness and predictive ability. tandfonline.comresearchgate.net
Table 2: Statistical Validation Parameters for QSAR Models of Indazole Derivatives This table presents typical validation metrics for QSAR models and is based on reported studies.
| QSAR Model Type | Biological Activity | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation) |
|---|---|---|---|---|
| 2D-QSAR (MLR) | TTK Inhibition | 0.9512 | 0.8998 | 0.8661 |
| 3D-QSAR (kNN-MFA) | Anticancer | 0.8790 | - | - |
| 3D-QSAR (Field-based) | HIF-1α Inhibition | - | Good | Good |
Identification of Physicochemical Descriptors Correlating with Biological Efficacy
A key outcome of QSAR studies is the identification of physicochemical descriptors that are significantly correlated with the biological efficacy of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature.
For instance, in the 3D-QSAR study of HIF-1α inhibitors, the steric and electrostatic fields were found to be crucial. The resulting contour maps indicated that bulky, electropositive substituents at certain positions of the indazole ring would enhance activity, while bulky, electronegative groups at other positions would be detrimental. tandfonline.com In a QSAR study of benzothiopyranoindazole anti-cancer analogs, the free-space binding energy combined with the aqueous desolvation energy of the intercalation complex was found to be a key descriptor for predicting activity. nih.gov
For analogues of this compound, QSAR models would likely identify descriptors related to the fluorine substitution (e.g., electrostatic potential, halogen bond donor capacity) and the methyl group (e.g., hydrophobicity, steric bulk) as being important for their biological activity.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.netrsc.orgcore.ac.uk These methods are used to calculate various molecular properties that are not directly accessible through experiments.
DFT calculations on indazole derivatives have been used to determine their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. nih.govcore.ac.uk
For a series of novel indazole derivatives, DFT calculations revealed that certain compounds had a more substantial HOMO-LUMO energy gap, indicating greater stability. nih.govrsc.org Conversely, in another study, the binding of a silver nitrate (B79036) to an indazole ligand was found to decrease the HOMO-LUMO energy gap, thereby increasing its reactivity. core.ac.uk
In the case of this compound, DFT calculations can elucidate the influence of the fluoro and methyl substituents on the electronic properties of the indazole ring system. The electron-withdrawing nature of the fluorine atom is expected to lower both the HOMO and LUMO energy levels, potentially affecting the molecule's reactivity and interaction with biological targets. These calculations can also provide optimized geometries and electrostatic potential maps, which are valuable for understanding intermolecular interactions in molecular docking studies.
Table 3: Calculated Electronic Properties of Indazole Derivatives from DFT Studies This table is a representative example based on published DFT studies on indazole derivatives.
| Indazole Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole | - | - | 5.17 |
| [Ag(indazole)₂NO₃] | - | - | 4.28 |
| Compound 8a | - | - | High |
| Compound 8c | - | - | High |
| Compound 8s | - | - | High |
Elucidation of Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.netmdpi.com It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for understanding non-covalent interactions, particularly hydrogen bonding, which is fundamental to ligand-receptor binding. mdpi.comrsc.org
In an MEP map of an indazole derivative, the nitrogen atoms of the pyrazole ring and the amino group would typically exhibit negative potential, marking them as hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the amino group would show positive potential, identifying them as hydrogen bond donor sites. researchgate.net The fluorine atom would create a region of strong negative potential, influencing the molecule's interaction with its environment. Analyzing the MEP is essential for understanding how a molecule like this compound might orient itself within the binding pocket of a target protein. researchgate.netrsc.org
Detailed Conformational Analysis and Geometrical Parameter Determination
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For drug-like molecules, which often have rotatable bonds, identifying the lowest energy (most stable) conformation is critical, as this is often the bioactive conformation that binds to a biological target.
For this compound, key geometrical parameters include the bond lengths, bond angles, and dihedral angles. Computational methods can optimize the molecular geometry to find the most stable structure. The planarity of the indazole ring system is a significant feature, while the orientation of the exocyclic amino group and the methyl group can vary. Studies on similar indazole structures confirm that the core ring system is generally stable, with conformational flexibility primarily arising from side chains and functional groups. nih.gov
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. nih.gov This computational technique simulates the movements and interactions of atoms, offering insights into the stability of the ligand-protein complex and the specific interactions (like hydrogen bonds) that maintain it. mdpi.comresearchgate.net
In the context of indazole-based kinase inhibitors, MD simulations are used to:
Assess the stability of the inhibitor within the kinase's binding pocket. mdpi.com
Observe conformational changes in both the ligand and the protein upon binding. acs.org
Calculate the binding free energy, which predicts the affinity of the ligand for the target. researchgate.net
For a potential inhibitor like this compound, an MD simulation would typically start with a docked pose of the molecule in the active site of a relevant kinase (e.g., VEGFR-2). nih.gov The simulation, often run for nanoseconds, would reveal whether the initial binding pose is stable or if the ligand shifts to a different, more favorable conformation. Analysis of the simulation trajectory can identify key residues that form lasting interactions with the ligand, guiding further structural modifications to enhance potency and selectivity. nih.govmdpi.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Pharmacokinetic Predictions
Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources. These predictions are based on the molecule's structural and physicochemical characteristics. While a full experimental ADMET profile for this compound is not available, several key parameters can be predicted using established algorithms.
Table 2: Predicted Physicochemical and ADMET Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 165.17 g/mol | Influences absorption and distribution (Lipinski's Rule: <500) |
| XlogP (predicted) | 1.3 | Logarithm of the octanol-water partition coefficient; indicates lipophilicity and permeability (Lipinski's Rule: <5). uni.lu |
| Hydrogen Bond Donors | 1 (from the amine group) | Influences solubility and binding (Lipinski's Rule: <5) |
| Hydrogen Bond Acceptors | 3 (from the nitrogen and fluorine atoms) | Influences solubility and binding (Lipinski's Rule: <10) |
| Rotatable Bond Count | 1 | Relates to conformational flexibility and bioavailability |
Source: Data computationally predicted and available from public databases like PubChem. uni.lunih.gov
These predicted values suggest that this compound has physicochemical properties consistent with those of orally bioavailable drugs, making it a promising scaffold for further investigation.
Therapeutic Advancements and Future Research Trajectories for Indazole Based Agents
Current Status of Indazole Derivatives in Clinical Development and Approved Therapeutics
The versatility of the indazole core has led to its incorporation into a number of approved drugs and clinical candidates targeting a range of diseases, most notably in oncology and supportive care. nih.govnih.gov Several indazole-based compounds are now established therapeutics. nih.govresearchgate.net
Axitinib and Pazopanib are potent multi-targeted tyrosine kinase inhibitors used in the treatment of cancers such as renal cell carcinoma. nih.govEntrectinib is another tyrosine kinase inhibitor approved for the treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. Niraparib functions as a selective PARP inhibitor for the maintenance treatment of ovarian cancer. Beyond oncology, Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist widely used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation. nih.govresearchgate.netBenzydamine , a non-steroidal anti-inflammatory drug (NSAID), provides localized relief for pain and inflammation. researchgate.net
The clinical pipeline for indazole derivatives remains active. For instance, Bindarit has been investigated in phase II clinical trials for conditions like lupus nephritis and diabetic nephropathy due to its inhibitory action on monocyte chemotactic proteins. Another example is ARRY-371797 , a p38α MAPK inhibitor that has been in clinical trials for the treatment of lamin A/C-related dilated cardiomyopathy.
Table 1: Selected Indazole-Based Therapeutics and Clinical Candidates
| Compound Name | Mechanism of Action | Therapeutic Application | Development Stage |
|---|---|---|---|
| Axitinib | Tyrosine Kinase Inhibitor (VEGFR) | Renal Cell Carcinoma | Approved |
| Pazopanib | Tyrosine Kinase Inhibitor (VEGFR, PDGFR, etc.) | Renal Cell Carcinoma, Soft Tissue Sarcoma | Approved |
| Entrectinib | Tyrosine Kinase Inhibitor (Trk, ROS1, ALK) | NTRK-fusion Cancers, ROS1+ NSCLC | Approved |
| Niraparib | PARP Inhibitor | Ovarian Cancer | Approved |
| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-Induced Nausea and Vomiting | Approved |
| Benzydamine | NSAID | Local Pain and Inflammation | Approved |
| Bindarit | CCL2 Transcription Inhibitor | Lupus Nephritis, Diabetic Nephropathy | Phase II |
Prospects for 4-Fluoro-1-methyl-1H-indazol-3-amine as a Lead Compound for Targeted Drug Development
While direct biological activity studies on this compound are not extensively published, its structural features suggest significant potential as a lead compound for drug development, particularly in the realm of kinase inhibitors. This prognosis is based on well-established structure-activity relationships (SAR) for this class of compounds.
The 1H-indazol-3-amine core is recognized as an effective "hinge-binding" fragment. nih.gov The hinge region is a flexible part of a protein kinase that is crucial for its function, and the 3-aminoindazole moiety has proven adept at forming key hydrogen bonds within this region, a critical interaction for potent kinase inhibition. This is exemplified by its presence in successful drugs like Linifanib. nih.gov
The introduction of a fluorine atom at the 4-position of the indazole ring is also a strategic modification. Fluorine substitution is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. nih.govnih.gov Specifically, fluorination can modulate the basicity (pKa) of nearby functional groups, which can improve oral absorption and bioavailability. nih.gov It can also introduce favorable interactions with the target protein.
Given these characteristics, this compound serves as a valuable chemical building block for creating libraries of more complex molecules. sigmaaldrich.com Its structure represents a promising starting point for optimization campaigns aimed at discovering novel inhibitors for various protein kinases implicated in cancer and other diseases.
Table 2: Prospective Analysis of this compound as a Lead Compound
| Structural Feature | Rationale for Therapeutic Potential |
|---|---|
| 1H-Indazol-3-amine Core | Proven hinge-binding motif for protein kinase inhibition. nih.gov |
| 4-Fluoro Substitution | Potential to enhance metabolic stability, binding affinity, and pharmacokinetic profile (e.g., oral absorption). nih.govnih.gov |
| 1-Methyl Group | Prevents tautomerism, provides a defined structure for target binding, and modulates lipophilicity. |
Strategies for Addressing Challenges in the Development of Indazole-Based Therapeutics
Despite the successes, the development of indazole-based therapeutics is not without its challenges. A primary hurdle is achieving high selectivity for the intended biological target. Many indazole derivatives, particularly kinase inhibitors, can interact with multiple kinases, leading to off-target effects and potential toxicity. Furthermore, the development of drug resistance is a persistent problem in cancer therapy.
Strategies to overcome these challenges include:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of the target protein to design derivatives with improved selectivity and potency. This allows for the precise modification of the indazole scaffold to maximize interactions with the target and minimize binding to off-target proteins.
Fragment-Based Drug Discovery: Using smaller molecular fragments, like the indazole core itself, to probe binding sites on a target protein and then growing or linking these fragments to create a potent and selective lead compound.
Combating Resistance: Designing next-generation inhibitors that are effective against known resistance mutations. This involves understanding the molecular basis of resistance and modifying the drug structure to circumvent it.
Improving Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives to ensure they reach the target tissue in sufficient concentrations and for an appropriate duration. This can involve modifications like fluorination or the addition of solubilizing groups. nih.gov
Emerging Applications and Unexplored Therapeutic Potentials of Indazole Scaffolds
The therapeutic potential of the indazole scaffold extends far beyond its current applications. Researchers are actively exploring its utility in a variety of other disease areas.
Emerging applications include:
Neurodegenerative Diseases: Some indazole derivatives are being investigated for their potential to treat conditions like Alzheimer's and Parkinson's disease.
Infectious Diseases: The indazole nucleus is a component of compounds with demonstrated antibacterial, antifungal, and anti-HIV activity. nih.gov
Cardiovascular Conditions: Derivatives have shown promise as antiarrhythmic agents and for treating other cardiovascular disorders.
Metabolic Diseases: The scaffold is being explored for the development of agents to treat diabetes and obesity.
Male Contraception: Certain indazole derivatives have been studied for their potential as non-hormonal male contraceptives.
The vast chemical space that can be explored by modifying the indazole ring system suggests that many more therapeutic applications are yet to be discovered.
Integration of Advanced Research Methodologies in Future Investigations of Indazole Derivatives
The future of drug discovery with indazole derivatives will be heavily influenced by the integration of advanced research methodologies. These techniques are poised to accelerate the design-synthesis-test cycle and improve the success rate of bringing new drugs to the clinic.
Key methodologies include:
In Silico and Computational Modeling: The use of computational tools like molecular docking, virtual screening, and molecular dynamics simulations allows researchers to predict how different indazole derivatives will bind to their targets. This can prioritize which compounds to synthesize and test, saving time and resources.
High-Throughput Screening (HTS): HTS enables the rapid testing of large libraries of indazole compounds for activity against a specific biological target, quickly identifying promising hits for further development.
Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets from chemical and biological experiments to identify complex structure-activity relationships and predict the properties of novel, un-synthesized indazole derivatives.
Advanced Synthetic Chemistry: Innovations in synthetic organic chemistry, such as flow chemistry and novel catalytic methods, are making it easier and more efficient to create diverse libraries of indazole compounds for biological evaluation.
By combining these advanced methodologies with the proven therapeutic potential of the indazole scaffold, researchers are well-positioned to develop the next generation of innovative medicines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Fluoro-1-methyl-1H-indazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrazine-mediated cyclization of halogenated intermediates. describes a method using hydrazine salts in C1–C3 alcohols, where the choice of solvent (e.g., ethanol vs. methanol) and stoichiometric ratios of hydrazine to precursor (e.g., 3-aryl-2-(aminomethylen)-propannitrile derivatives) critically affect yield. For example, excess hydrazine (1.5–2.0 eq.) in ethanol under reflux for 8–12 hours achieves ~70% yield . highlights the use of halogenated intermediates (e.g., 4-chloro derivatives) coupled with boron-containing reagents (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura cross-coupling reactions, requiring anhydrous conditions and palladium catalysts .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in for a related indazole derivative (mean C–C bond deviation: 0.002 Å; R factor: 0.031) . Complementary techniques include:
- ¹H/¹³C NMR : Fluorine-induced deshielding in ¹H NMR (e.g., 4-fluoro substituent causes downfield shifts at δ 7.2–7.8 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 206.26 for C₁₂H₁₅FN₂) .
- IR Spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
Q. What solvent systems and purification strategies optimize the isolation of this compound?
- Methodological Answer : Aprotic solvents (e.g., DCM, THF) are preferred for halogenation steps to avoid hydrolysis , while polar solvents (e.g., ethanol/water mixtures) enhance crystallization. reports >90% purity via silica gel chromatography (hexane:EtOAc 3:1) for a methyl-trifluoromethyl-pyrazol-amine analog . For scale-up, recrystallization in ethanol at −20°C reduces impurities (e.g., unreacted hydrazine) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectral data or reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and reaction pathways. For example, highlights ICReDD’s approach using quantum chemical calculations to model fluorination regioselectivity, reconciling discrepancies between experimental ¹⁹F NMR data and expected electronic effects . Transition state analysis (e.g., Nudged Elastic Band method) identifies energy barriers in cyclization steps, explaining unexpected byproducts .
Q. What strategies address low regioselectivity during fluorination or methylation of the indazole core?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., –NH₂) enhances fluorination at the 4-position. shows that electron-withdrawing groups (e.g., –CF₃) on the benzene ring direct electrophilic fluorination via σ-complex intermediates . For methylation, recommends using methyl iodide in DMF with NaH as a base to selectively target the 1-position nitrogen, achieving >85% selectivity .
Q. How can reaction kinetics and mass transfer limitations be analyzed during scale-up?
- Kinetic Profiling : In situ FTIR monitors intermediate concentrations (e.g., hydrazine consumption rate) .
- Scale-down Experiments : Use microreactors to identify mass transfer bottlenecks (e.g., gas-liquid interfaces in halogenation) .
- DoE Optimization : A 3² factorial design varying temperature (80–120°C) and stirring rate (300–600 rpm) maximizes yield while minimizing side reactions .
Q. What methodologies validate the compound’s stability under biological assay conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
